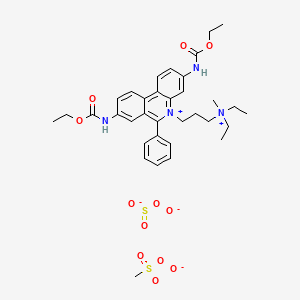
ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate
Description
ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate: is a complex chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a subject of interest for scientific research and industrial applications.
Properties
Molecular Formula |
C34H45N4O12S2- |
|---|---|
Molecular Weight |
765.9 g/mol |
IUPAC Name |
3-[3,8-bis(ethoxycarbonylamino)-6-phenylphenanthridin-5-ium-5-yl]propyl-diethyl-methylazanium;methanesulfonoperoxoate;oxido sulfite |
InChI |
InChI=1S/C33H40N4O4.CH4O4S.H2O4S/c1-6-37(5,7-2)21-13-20-36-30-23-26(35-33(39)41-9-4)17-19-28(30)27-18-16-25(34-32(38)40-8-3)22-29(27)31(36)24-14-11-10-12-15-24;1-6(3,4)5-2;1-4-5(2)3/h10-12,14-19,22-23H,6-9,13,20-21H2,1-5H3;2H,1H3;1H,(H,2,3)/p-1 |
InChI Key |
JFGUGXKQHOPKJN-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)OCC)NC(=O)OCC.CS(=O)(=O)O[O-].[O-]OS(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate involves several steps and specific reaction conditions. One common method includes the reaction of diethylcarbamate with hydrogen sulfate and methyl sulfate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .
Chemical Reactions Analysis
ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield different sulfate derivatives, while substitution reactions can lead to the formation of various carbamate derivatives .
Scientific Research Applications
ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate has several scientific research applications In chemistry, it is used as a reagent for synthesizing other complex molecules In biology, it may be used to study cellular processes and enzyme activitiesIndustrially, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ium Diethylcarbamate Hydrogen Sulfate Methyl Sulfate involves its interaction with specific molecular targets and pathways. The compound may act as an alkylating agent, modifying the structure of target molecules and affecting their function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals. Further studies and applications of this compound may lead to new discoveries and advancements in multiple disciplines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


